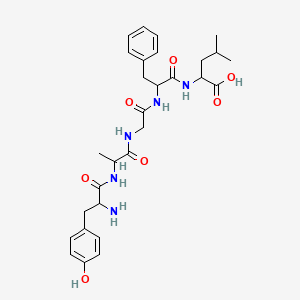
His-Pro hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
His-Pro hydrochloride is a dipeptide consisting of histidyl and proline.
Aplicaciones Científicas De Investigación
Antioxidant and Protective Properties
One significant area of research has been the exploration of the antioxidant properties of Cyclo(His-Pro) (CHP) and its derivatives, including His-Pro hydrochloride. Studies have indicated that His-Pro, as a component of CHP, demonstrates protective carbonyl quenching effects. These effects are particularly relevant in the context of detoxifying activities towards α,β unsaturated carbonyls, suggesting potential benefits in dietary applications and the mitigation of oxidative stress. Pro-His, a derivative of CHP, exhibits marked antioxidant activity, potentially surpassing that of known antioxidants like l-carnosine. This enhanced activity could be attributed to its greater electrophilicity and serum stability, suggesting that His-Pro hydrochloride and its derivatives could contribute significantly to antioxidant defenses and the beneficial effects induced by CHP-containing food (Regazzoni et al., 2022).
Drug Delivery Systems
Another critical area of application for His-Pro hydrochloride is in the development of drug delivery systems (DDS). Research has focused on exploiting the unique properties of hydroxyethyl starch (HES) and its derivatives, including modifications with hydroxychloroquine (HCQ) for targeting pancreatic cancer cells. These modifications aim to enhance the inhibitory effects on cancer cell migration and invasion, potentially offering a new avenue for anticancer therapy. The study of Chloroquine-modified HES (CQ-HES) highlights the potential of His-Pro hydrochloride derivatives in creating drug delivery platforms that could improve the efficacy of chemotherapeutics against metastatic diseases (Sleightholm et al., 2017).
Enzymatic Biocatalysts and Environmental Applications
His-Pro hydrochloride and related compounds have also been investigated for their potential in environmental applications, specifically in the degradation of pollutants. Enzymatic biocatalysts based on His6-OPH (hexahistidine-containing organophosphorus hydrolase) have been optimized for the destruction of chlorpyrifos, a pesticide widely used in agriculture. This approach suggests the feasibility of employing His-Pro hydrochloride derivatives in treating soil contamination, highlighting the enzyme's effectiveness in various soil types, particularly those with low humus concentrations or increased alkalinity. Such developments underscore the potential environmental benefits of His-Pro hydrochloride and its derivatives in mitigating pesticide-related impacts (Senko et al., 2017).
Propiedades
Nombre del producto |
His-Pro hydrochloride |
|---|---|
Fórmula molecular |
C₁₁H₁₇ClN₄O₃ |
Peso molecular |
288.73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




